3-Fluoro-4-(prop-2-en-1-yloxy)benzoic acid
Description
Contextualization within Fluorinated Aromatic Carboxylic Acid Derivatives
Fluorinated aromatic carboxylic acids represent a cornerstone in modern medicinal chemistry and materials science. The incorporation of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties. bldpharm.com Strategic placement of fluorine can enhance metabolic stability, binding affinity to biological targets, and membrane permeability. This has led to the widespread use of fluorinated compounds in the development of pharmaceuticals and agrochemicals. solvay.com 3-Fluoro-4-(prop-2-en-1-yloxy)benzoic acid is a member of this important class of molecules, featuring a fluorine atom and an allyloxy group on a benzoic acid scaffold.
The presence of the fluorine atom at the 3-position of the benzoic acid ring introduces significant electronic effects. Fluorine is the most electronegative element, and its presence can influence the acidity of the carboxylic acid group and the reactivity of the aromatic ring. This strategic fluorination is a common tactic in drug design to modulate the pKa of nearby functionalities and to introduce favorable interactions with target proteins. bldpharm.com The synthesis of fluorinated aromatic carboxylic acids has been an area of active research, with various methods developed for their efficient preparation. google.comorgsyn.orgarkat-usa.org
Strategic Importance as a Versatile Synthetic Intermediate
The true value of this compound lies in its capacity to serve as a versatile synthetic intermediate. This versatility stems from the orthogonal reactivity of its three key functional groups: the carboxylic acid, the allyl ether, and the fluorinated aromatic ring.
The carboxylic acid group is a classic handle for a multitude of chemical transformations. It can be readily converted into esters, amides, and acid chlorides, providing a gateway for the construction of more complex molecular architectures. ossila.com For instance, the condensation of similar fluorinated benzoic acids with aminopyridines has been used to synthesize potassium channel openers. ossila.com
The allyloxy group (-O-CH2-CH=CH2) offers a distinct set of reactive possibilities. The terminal alkene can participate in a wide array of reactions, including but not limited to:
Addition reactions: Halogenation, hydroboration-oxidation, and epoxidation.
Cross-coupling reactions: Heck, Suzuki, and other palladium-catalyzed couplings.
Rearrangement reactions: The Claisen rearrangement to form an allylphenol derivative.
Polymerization: The vinyl group can be used in polymerization processes.
Finally, the fluorinated aromatic ring itself can undergo nucleophilic aromatic substitution, although the conditions required are typically harsh. The fluorine atom can be displaced by various nucleophiles, allowing for further functionalization of the aromatic core. ossila.com
This trifecta of reactive sites makes this compound a powerful building block for the synthesis of a diverse range of target molecules, particularly in the fields of drug discovery and materials science.
Scope and Objectives of the Research Overview
This article aims to provide a focused overview of the chemical significance of this compound. The primary objectives are to:
Detail the plausible synthetic routes to this compound based on established organic chemistry principles.
Explore its reactivity and potential transformations as a versatile synthetic intermediate.
Highlight its strategic importance within the broader context of fluorinated aromatic compounds in contemporary organic synthesis.
This overview will be based on the analysis of synthetic methodologies for analogous compounds and the known reactivity of its constituent functional groups.
Physicochemical Properties
Interactive Data Table: Predicted Physicochemical Properties
| Property | Predicted Value |
| Molecular Formula | C10H9FO3 |
| Molecular Weight | 196.18 g/mol |
| Appearance | White to off-white solid |
| Melting Point | Expected to be in the range of other substituted benzoic acids (e.g., 3-Fluoro-4-methoxybenzoic acid: 122-125 °C) |
| pKa | The electron-withdrawing fluorine atom is expected to lower the pKa compared to benzoic acid (4.2), likely in the range of 3.5-4.0. |
| Solubility | Likely soluble in polar organic solvents like methanol (B129727), ethanol (B145695), DMSO, and DMF; sparingly soluble in water. |
Synthesis and Reactions
A direct, documented synthesis for this compound was not found in the provided search results. However, a plausible and efficient synthetic route can be inferred from the synthesis of structurally similar compounds. A likely two-step synthesis would involve the allylation of a suitable precursor followed by oxidation.
A potential starting material is 3-fluoro-4-hydroxybenzaldehyde (B106929). The synthesis would proceed as follows:
Williamson Ether Synthesis: The phenolic hydroxyl group of 3-fluoro-4-hydroxybenzaldehyde would be deprotonated with a suitable base, such as potassium carbonate (K2CO3), followed by reaction with allyl bromide (CH2=CHCH2Br) to form 3-fluoro-4-(prop-2-en-1-yloxy)benzaldehyde. This type of allylation of phenols is a well-established and high-yielding reaction. rsc.org
Oxidation: The aldehyde functional group of the resulting intermediate would then be oxidized to a carboxylic acid. Standard oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO4), Jones reagent (CrO3/H2SO4), or milder reagents like sodium chlorite (B76162) (NaClO2). The oxidation of a similar compound, 3-Fluoro-4-(prop-2-yn-1-yloxy)benzaldehyde, to the corresponding benzoic acid is a known transformation.
Interactive Data Table: Plausible Synthesis of this compound
| Step | Reactants | Reagents | Product | Reaction Type |
| 1 | 3-Fluoro-4-hydroxybenzaldehyde, Allyl bromide | K2CO3, Acetone (B3395972) | 3-Fluoro-4-(prop-2-en-1-yloxy)benzaldehyde | Williamson Ether Synthesis |
| 2 | 3-Fluoro-4-(prop-2-en-1-yloxy)benzaldehyde | KMnO4 or NaClO2 | This compound | Oxidation |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-fluoro-4-prop-2-enoxybenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO3/c1-2-5-14-9-4-3-7(10(12)13)6-8(9)11/h2-4,6H,1,5H2,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIRVSVAMFVPXOD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC1=C(C=C(C=C1)C(=O)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 3 Fluoro 4 Prop 2 En 1 Yloxy Benzoic Acid
Established Synthetic Pathways to 3-Fluoro-4-(prop-2-en-1-yloxy)benzoic acid
The synthesis of this compound is most commonly achieved through a multi-step process that begins with a suitably substituted benzoic acid precursor. The key transformation is the introduction of the prop-2-en-1-yloxy (allyloxy) group onto the phenolic oxygen.
Synthesis via Williamson Etherification Strategies
The Williamson ether synthesis is a cornerstone in the preparation of this compound. utahtech.edufrancis-press.com This S-N-2 reaction involves an alkoxide nucleophile reacting with an alkyl halide. nih.gov In this specific synthesis, the typical starting material is a derivative of 3-fluoro-4-hydroxybenzoic acid. To prevent the acidic carboxylic acid proton from interfering with the basic conditions of the etherification, the carboxyl group is usually protected, most often as a methyl or ethyl ester. acs.org
The general synthetic sequence is as follows:
Esterification: 3-Fluoro-4-hydroxybenzoic acid is converted to its corresponding ester, for example, methyl 3-fluoro-4-hydroxybenzoate. This is often achieved by reacting the carboxylic acid with methanol (B129727) in the presence of a catalytic amount of strong acid, such as sulfuric acid, or by using a reagent like thionyl chloride. acs.org
O-Allylation (Williamson Ether Synthesis): The resulting phenolic ester is then subjected to O-allylation. The hydroxyl group is deprotonated with a base to form a phenoxide ion, which then acts as a nucleophile. nih.gov This phenoxide attacks an allyl halide, such as allyl bromide or allyl chloride, to form the ether linkage. Common bases used for this step include potassium carbonate (K₂CO₃) or sodium hydroxide (B78521) (NaOH). The reaction is typically carried out in a polar aprotic solvent like acetone (B3395972) or N,N-dimethylformamide (DMF). utahtech.edufrancis-press.com
Hydrolysis: The final step is the saponification or hydrolysis of the ester group to yield the desired carboxylic acid. frontiersin.orgmasterorganicchemistry.com This is generally accomplished by heating the ester with an aqueous solution of a strong base, like sodium hydroxide, followed by acidification to precipitate the this compound. masterorganicchemistry.com
Table 1: Typical Reagents and Conditions for Williamson Etherification
| Step | Reagent 1 | Reagent 2 | Solvent | Typical Conditions |
| Esterification | 3-Fluoro-4-hydroxybenzoic acid | Methanol/H₂SO₄ | Methanol | Reflux |
| O-Allylation | Methyl 3-fluoro-4-hydroxybenzoate | Allyl bromide | Acetone or DMF | Reflux with K₂CO₃ |
| Hydrolysis | Methyl 3-fluoro-4-(prop-2-en-1-yloxy)benzoate | NaOH(aq) then HCl(aq) | Water/Methanol | Heat, then acidify |
Approaches Involving Aromatic Substitution Reactions
While the Williamson ether synthesis is the most direct method for forming the ether bond, the synthesis of the core aromatic structure relies on principles of aromatic substitution.
Nucleophilic Aromatic Substitution (S-N-Ar): A potential, though less common, alternative route could involve a direct nucleophilic aromatic substitution on a difluoro-substituted benzoic acid, such as 3,4-difluorobenzoic acid. In theory, an allyl alkoxide could displace one of the fluorine atoms. For an S-N-Ar reaction to be efficient, the aromatic ring must be electron-deficient, typically achieved by having strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.orgresearchgate.net In 3,4-difluorobenzoic acid, the carboxyl group does activate the ring to nucleophilic attack, particularly at the para position (C4). However, fluoride (B91410) is a poor leaving group unless significantly activated, and the direct displacement by an alkoxide would likely require harsh reaction conditions. This makes the pathway starting from 3-fluoro-4-hydroxybenzoic acid, where the phenoxide is a much more potent nucleophile for the subsequent Williamson reaction, the more established and reliable method. nih.gov
Electrophilic Aromatic Substitution: The synthesis of the 3-fluoro-4-hydroxybenzoic acid precursor itself involves a series of electrophilic aromatic substitution reactions to introduce the substituents onto the benzene (B151609) ring. The precise sequence of these reactions is crucial to ensure the correct regiochemistry.
Convergent and Divergent Synthetic Routes
The synthesis of this compound can be analyzed in the context of convergent and divergent strategies. youtube.com
Divergent Synthesis: A divergent approach could be employed to create a library of related compounds. youtube.com One could start with a common intermediate, such as methyl 3-fluoro-4-hydroxybenzoate, and react it with a variety of different alkyl halides to produce a range of ether derivatives. This is a powerful strategy in medicinal chemistry for exploring structure-activity relationships. For example, the same precursor could be reacted with benzyl (B1604629) bromide or ethyl iodide to create different ether analogs.
Advanced Synthetic Route Optimization for this compound
To improve the efficiency, yield, and environmental footprint of the synthesis, several advanced optimization techniques can be applied, particularly to the O-allylation step.
Catalytic Systems and Ligand Design for Enhanced Efficiency
Modern catalysis offers several improvements over the traditional Williamson ether synthesis.
Phase-Transfer Catalysis (PTC): One significant optimization is the use of a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB). utahtech.edursc.org In the reaction of a phenol (B47542) with an alkyl halide, the phenoxide is typically soluble in an aqueous phase, while the alkyl halide is soluble in an organic phase. A phase-transfer catalyst can transport the phenoxide anion from the aqueous phase to the organic phase, where it can react with the alkyl halide. rsc.org This can accelerate the reaction, allow for milder reaction conditions, and often results in higher yields.
Palladium-Catalyzed O-Allylation: More advanced methods involve transition metal catalysis. Palladium-catalyzed O-allylation of phenols is a powerful technique that can proceed under mild conditions. frontiersin.orgnih.gov These reactions often utilize a palladium precursor, such as PdCl₂(dppf), and a suitable allyl source, like vinyl ethylene (B1197577) carbonate. frontiersin.orgpharmaxchange.info The mechanism involves the formation of a π-allyl palladium complex, which is then attacked by the phenoxide. frontiersin.org The choice of ligands on the palladium catalyst can be crucial for achieving high efficiency and selectivity.
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles to the synthesis of this compound can significantly reduce its environmental impact. Key areas of focus include the use of alternative energy sources, greener solvents, and catalytic systems.
Microwave-assisted synthesis has emerged as a powerful tool in green chemistry, often leading to shorter reaction times, higher yields, and reduced side product formation. researchgate.netresearchgate.net In the context of the Williamson ether synthesis step, microwave irradiation can be employed to accelerate the reaction between the phenoxide and the allyl halide. researchgate.netresearchgate.net This method can potentially be performed under solvent-free conditions or with a minimal amount of a high-boiling, low-toxicity solvent. numberanalytics.com
Phase-transfer catalysis (PTC) offers another green alternative. PTC facilitates the reaction between reactants in different phases, such as a solid base and an organic substrate, thereby eliminating the need for harsh, anhydrous conditions and often allowing the use of more environmentally benign solvents like water. nih.gov For the synthesis of the target molecule, a phase-transfer catalyst, such as a quaternary ammonium salt, could be used to facilitate the deprotonation of 3-fluoro-4-hydroxybenzoic acid by a solid base like potassium carbonate and its subsequent reaction with allyl bromide in a biphasic system.
The choice of solvent is another critical aspect of green synthesis. Traditional solvents for Williamson ether synthesis, such as DMF and acetonitrile (B52724), are effective but have toxicity concerns. prepchem.com Research into greener alternatives has explored the use of ionic liquids and deep eutectic solvents, which can offer improved reaction efficiency and easier product separation. For the synthesis of similar benzoic acid derivatives, surfactant-assisted reactions in aqueous media have also been successfully developed, presenting a highly sustainable option. nih.gov
Table 2: Green Chemistry Approaches for Williamson Ether Synthesis
| Green Approach | Technique | Potential Advantages |
| Alternative Energy | Microwave Irradiation | Faster reaction times, higher yields, potential for solvent-free conditions. researchgate.netresearchgate.net |
| Catalysis | Phase-Transfer Catalysis (PTC) | Use of milder bases, potential for aqueous reaction media, simplified workup. nih.gov |
| Greener Solvents | Ionic Liquids, Deep Eutectic Solvents, Water with Surfactants | Reduced toxicity and environmental impact, potential for catalyst and solvent recycling. nih.gov |
Strategies for Stereoselective Synthesis of Analogues and Derivatives
The structure of this compound offers possibilities for the synthesis of stereochemically defined analogues and derivatives, primarily by introducing chirality at the allylic group. The development of stereoselective methods to create such compounds is an active area of research.
One major strategy involves the asymmetric allylation of the precursor phenol, 3-fluoro-4-hydroxybenzoic acid. This can be achieved using a chiral catalyst that can control the facial selectivity of the attack of the allylating agent. For instance, transition metal complexes with chiral ligands, such as those based on palladium or ruthenium, have been successfully employed for the enantioselective O-allylation of phenols. These methods can provide access to chiral allyl aryl ethers with high enantiomeric excess.
Another approach focuses on the stereoconvergent synthesis from a mixture of E/Z isomers of a substituted allylic ether. For example, a copper(I) catalyst with an N-heterocyclic carbene (NHC) ligand has been shown to convert a mixture of E/Z allylic aryl ethers into a single stereoisomer of a chiral allylboronate with high enantioselectivity. numberanalytics.com This intermediate can then be further functionalized to produce a variety of chiral derivatives.
Furthermore, the synthesis of analogues can involve the use of chiral building blocks. For instance, instead of allyl bromide, a chiral allylic electrophile could be used in the Williamson ether synthesis. While this might require a more complex starting material, it provides a direct route to introducing a specific stereocenter.
Table 3: Strategies for Stereoselective Synthesis of Analogues
| Strategy | Description | Key Features |
| Asymmetric Catalysis | Enantioselective O-allylation of the precursor phenol using a chiral transition metal catalyst. | Direct formation of chiral allyl aryl ethers with high enantiomeric excess. |
| Stereoconvergent Synthesis | Conversion of a mixture of E/Z allylic ether isomers to a single stereoisomer using a chiral catalyst. | Allows for the use of readily available starting material mixtures to produce a single chiral product. numberanalytics.com |
| Chiral Building Blocks | Use of a pre-synthesized chiral allylic electrophile in the etherification step. | Provides a direct route to a specific stereoisomer, dependent on the availability of the chiral starting material. |
Reactivity and Mechanistic Investigations of 3 Fluoro 4 Prop 2 En 1 Yloxy Benzoic Acid
Reactivity at the Carboxylic Acid Moiety of 3-Fluoro-4-(prop-2-en-1-yloxy)benzoic acid
The carboxylic acid group is a versatile functional group that serves as a primary site for transformations such as esterification, amidation, reduction, decarboxylation, and conversion to acid halides and anhydrides.
The carboxylic acid moiety of this compound readily undergoes esterification and amidation, which are fundamental reactions for creating derivatives with modified properties.
Esterification: This reaction typically involves reacting the benzoic acid with an alcohol in the presence of an acid catalyst. For instance, the reaction with ethanol (B145695) would yield ethyl 3-fluoro-4-(prop-2-en-1-yloxy)benzoate. The general conditions for such transformations are well-established for fluorinated benzoic acids. prepchem.com
Amidation: The formation of amides from this compound can be achieved by first converting the carboxylic acid to a more reactive species, such as an acid chloride, followed by reaction with an amine. Direct condensation with an amine using coupling agents is also a common and effective method. For example, condensation reactions involving fluorinated benzoic acids and aminopyridines are used in the synthesis of pharmaceutically active compounds. ossila.com
Table 1: Representative Esterification and Amidation Reactions
| Reaction Type | Reactants | Product | Typical Conditions |
| Esterification | This compound, Ethanol | Ethyl 3-fluoro-4-(prop-2-en-1-yloxy)benzoate | Sulfuric acid catalyst, heat |
| Amidation | This compound, Aniline (B41778) | N-phenyl-3-fluoro-4-(prop-2-en-1-yloxy)benzamide | 1. Thionyl chloride; 2. Aniline, pyridine (B92270) |
Reduction: The carboxylic acid group can be reduced to a primary alcohol. Powerful reducing agents like lithium aluminum hydride are typically required for this transformation, converting this compound into (3-fluoro-4-(prop-2-en-1-yloxy)phenyl)methanol. google.com Catalytic hydrogenation can also be employed, although this may also affect the alkene in the allyloxy group depending on the catalyst and conditions. google.com
Decarboxylation: While aromatic carboxylic acids are generally stable, decarboxylation can be induced under specific, often harsh, conditions, such as heating with a copper catalyst in quinoline (B57606). This would lead to the formation of 2-fluoro-1-(prop-2-en-1-yloxy)benzene.
Acid Halides: The conversion of the carboxylic acid to an acid halide, most commonly an acid chloride, is a crucial step for increasing its reactivity. This is typically achieved by treating this compound with reagents like thionyl chloride or oxalyl chloride. prepchem.com The resulting 3-fluoro-4-(prop-2-en-1-yloxy)benzoyl chloride is a key intermediate for synthesizing esters and amides.
Anhydrides: Symmetrical anhydrides can be formed by the dehydration of two molecules of the carboxylic acid, often by heating with a dehydrating agent like acetic anhydride. wikipedia.org This would produce 3-fluoro-4-(prop-2-en-1-yloxy)benzoic anhydride. Mixed anhydrides can also be prepared, which are useful in acylation reactions. mdpi.com
Table 2: Functional Group Transformations of the Carboxylic Acid
| Transformation | Reagent(s) | Product |
| Reduction | Lithium aluminum hydride | (3-fluoro-4-(prop-2-en-1-yloxy)phenyl)methanol |
| Acid Chloride Formation | Thionyl chloride | 3-fluoro-4-(prop-2-en-1-yloxy)benzoyl chloride |
| Anhydride Formation | Acetic anhydride, heat | 3-fluoro-4-(prop-2-en-1-yloxy)benzoic anhydride |
Reactivity of the Allyloxy Group in this compound
The allyloxy group provides a secondary site of reactivity, primarily centered on the carbon-carbon double bond.
The double bond of the allyloxy group is susceptible to both electrophilic and radical addition reactions.
Electrophilic Addition: The alkene can react with electrophiles such as halogens (e.g., Br₂) to form di-halogenated products. In the presence of water, a halohydrin can be formed.
Radical Addition: Radical species can also add across the double bond. For instance, the addition of sulfonyl radicals to alkenes is a known method for creating functionalized sulfonyl compounds. rsc.org This reactivity allows for the introduction of a wide range of functional groups onto the side chain of the molecule.
Olefin Metathesis: The terminal alkene of the allyloxy group makes it a suitable substrate for olefin metathesis reactions. This powerful carbon-carbon bond-forming reaction, often catalyzed by ruthenium-based catalysts, can be used for cross-metathesis with other alkenes, or ring-closing metathesis if another alkene is present in the molecule, enabling the synthesis of more complex structures. mdpi.com
Polymerization: The vinyl functionality of the allyloxy group allows it to act as a monomer in polymerization reactions. Emulsion polymerization of monomers containing allyloxy groups has been reported, suggesting that this compound could be incorporated into polymer chains, potentially imparting specific properties to the resulting material. google.com
Allylic Functionalization and Rearrangements
The allyl group in this compound is susceptible to a variety of transformations, most notably the Claisen rearrangement. This dalalinstitute.comdalalinstitute.com-sigmatropic rearrangement is a thermally induced intramolecular process that leads to the formation of a C-C bond between the allylic terminus and the ortho position of the aromatic ring. dalalinstitute.commasterorganicchemistry.comwikipedia.orgnih.gov
Upon heating, this compound is expected to undergo a Claisen rearrangement to yield 2-allyl-3-fluoro-4-hydroxybenzoic acid. The reaction proceeds through a concerted, pericyclic transition state, often depicted as a chair-like conformation, which minimizes steric interactions. masterorganicchemistry.comwikipedia.org The initial rearrangement product is a non-aromatic dienone intermediate, which rapidly tautomerizes to the more stable phenolic form to regain aromaticity. chemicalbook.comglobalscientificjournal.com
The presence of the fluorine atom ortho to the rearranging allyl group can influence the rate of the rearrangement. While electronic effects of substituents on the aromatic ring in Claisen rearrangements are generally considered to be modest, an electron-withdrawing group like fluorine might slightly decrease the rate of reaction. libretexts.org However, the primary driving force remains the thermodynamic stability of the final aromatic product.
Beyond the classic thermal rearrangement, the allyl group can be a handle for other functionalizations. For instance, the double bond can undergo various addition reactions, and the allylic position can be targeted for oxidation or substitution, although these reactions might compete with transformations on the aromatic ring.
Reactivity of the Fluorinated Aromatic Ring in this compound
The reactivity of the benzene (B151609) ring in this compound is intricately controlled by the electronic and steric effects of its substituents: the strongly activating and ortho-, para-directing allyloxy group, the deactivating but ortho-, para-directing fluorine atom, and the deactivating and meta-directing carboxylic acid group.
Electrophilic Aromatic Substitution Patterns and Regioselectivity
In electrophilic aromatic substitution (EAS) reactions, the outcome is determined by the net effect of the directing groups. The powerful activating effect of the para-allyloxy group (-O-allyl) dominates, directing incoming electrophiles to the positions ortho to it (C5 and C3). The fluorine atom at C3 is also an ortho-, para-director, reinforcing the direction to C5. Conversely, the carboxylic acid group (-COOH) is a meta-director, deactivating the ring and directing incoming electrophiles to the positions meta to it (C2 and C6).
Considering these competing effects, electrophilic substitution is most likely to occur at the C5 position. This position is activated by the strongly ortho-, para-directing allyloxy group and is not sterically hindered. The C2 position is another potential site, being ortho to the carboxylic acid's meta-directing influence and ortho to the fluorine atom. However, the deactivating nature of the adjacent carboxylic acid and the moderate deactivation by fluorine would likely make this position less reactive than C5. libretexts.orgyoutube.com
A hypothetical nitration reaction is presented below to illustrate the expected regioselectivity.
| Position of Substitution | Predicted Major/Minor Product | Rationale |
|---|---|---|
| C5 | Major | Activated by the strongly ortho-, para-directing allyloxy group and the ortho-, para-directing fluorine atom. |
| C2 | Minor | Meta to the deactivating carboxylic acid and ortho to the deactivating fluorine atom; sterically more hindered. |
| C6 | Trace/None | Meta to the deactivating carboxylic acid and sterically hindered by the adjacent carboxylic acid group. |
Nucleophilic Aromatic Substitution with Fluorine Displacement
While aromatic rings are generally electron-rich and resistant to nucleophilic attack, the presence of strong electron-withdrawing groups can facilitate nucleophilic aromatic substitution (SNAr). wikipedia.orgbyjus.com In the case of this compound, the electron-withdrawing nature of the carboxylic acid group and the fluorine atom itself can activate the ring towards SNAr, particularly under forcing conditions (high temperature, strong nucleophile).
Interestingly, in the context of SNAr, fluorine can be an excellent leaving group, often better than other halogens. masterorganicchemistry.com This is because the rate-determining step is typically the initial attack of the nucleophile to form a stabilized anionic intermediate (a Meisenheimer complex), and the high electronegativity of fluorine strongly polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to attack. masterorganicchemistry.comnih.gov
For this compound, a strong nucleophile could potentially displace the fluoride (B91410) ion. The reaction would be further facilitated if carried out on the corresponding ester or amide derivative, as the free carboxylic acid can be deprotonated by the nucleophile, introducing a negative charge that would disfavor the formation of the anionic Meisenheimer complex.
Directed Ortho-Metalation Strategies
Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. This strategy relies on the use of a directed metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. In this compound, both the carboxylic acid (as a carboxylate in situ) and the allyloxy group can act as DMGs.
The carboxylic acid is a potent DMG, directing lithiation to the C2 position. However, the fluorine atom at C3 also has a directing effect. The relative directing ability of these groups would determine the regioselectivity of the metalation. It has been shown that for fluorinated benzoic acids, metalation can occur ortho to the carboxylic acid.
Alternatively, the allyloxy group can direct metalation to the C5 position. The choice of the organolithium reagent and reaction conditions can often be tuned to favor one directing group over the other, allowing for selective functionalization at either the C2 or C5 position.
Influence of the Fluorine Atom on the Reactivity Profile of this compound
Inductive Effect: As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect (-I), which deactivates the aromatic ring towards electrophilic substitution and increases the acidity of the carboxylic acid. This effect also makes the carbon atom to which it is attached more electrophilic, facilitating potential nucleophilic aromatic substitution.
Resonance Effect: Fluorine possesses lone pairs of electrons that can be donated to the aromatic ring through resonance (+R effect). This effect is generally weaker than its inductive effect but is responsible for its ortho-, para-directing nature in electrophilic aromatic substitution.
Influence on Acidity: The strong -I effect of the fluorine atom at the meta position to the carboxylic acid significantly increases its acidity compared to the non-fluorinated analogue, 4-(prop-2-en-1-yloxy)benzoic acid.
Steric Effects: While fluorine is the smallest of the halogens, its presence at the C3 position introduces some steric hindrance, which can influence the regioselectivity of reactions, particularly at the adjacent C2 and C4 positions.
Computational and Experimental Mechanistic Studies of this compound Transformations
While specific experimental and computational studies on this compound are not extensively reported in the literature, mechanistic insights can be gleaned from studies on analogous systems.
Computational Studies: Density Functional Theory (DFT) calculations are a powerful tool for investigating the electronic structure and reactivity of molecules like this. Such studies could provide valuable data on:
Molecular Electrostatic Potential (MEP) Maps: To visualize the electron-rich and electron-poor regions of the molecule, predicting sites for electrophilic and nucleophilic attack.
Frontier Molecular Orbital (FMO) Analysis: The energies and distributions of the HOMO and LUMO can indicate the most likely sites for reaction with electrophiles and nucleophiles, respectively.
Transition State Geometries and Energies: For reactions like the Claisen rearrangement and SNAr, computational modeling can elucidate the structure of transition states and calculate activation barriers, providing a deeper understanding of the reaction mechanism and kinetics.
A hypothetical table summarizing the kind of data that could be obtained from a computational study is provided below.
| Computational Parameter | Predicted Value/Observation | Implication for Reactivity |
|---|---|---|
| Calculated pKa | Lower than 4-(prop-2-en-1-yloxy)benzoic acid | Increased acidity due to the electron-withdrawing fluorine atom. |
| HOMO Distribution | Highest density on the aromatic ring, particularly C5 and the oxygen atom. | Indicates these are the most nucleophilic sites, prone to electrophilic attack. |
| LUMO Distribution | Significant density on the C3 carbon attached to fluorine. | Suggests this is a primary site for nucleophilic attack in SNAr reactions. |
| Calculated Activation Energy for Claisen Rearrangement | Slightly higher than the non-fluorinated analogue. | The electron-withdrawing fluorine may slightly disfavor the formation of the electron-rich transition state. |
Experimental Mechanistic Studies: Isotope labeling studies are a classic experimental method to probe reaction mechanisms. For instance, using a 14C label on the terminal carbon of the allyl group would confirm the intramolecular nature of the Claisen rearrangement by showing that the label ends up directly attached to the aromatic ring in the product, 2-allyl-3-fluoro-4-hydroxybenzoic acid. chemicalbook.com Kinetic studies, monitoring the rate of reaction under different conditions (temperature, solvent, catalyst), can also provide crucial information about the reaction mechanism and the nature of the transition state.
Strategic Applications of 3 Fluoro 4 Prop 2 En 1 Yloxy Benzoic Acid As a Building Block in Complex Chemical Synthesis
Utilization in the Synthesis of Heterocyclic Frameworks
The structure of 3-fluoro-4-(prop-2-en-1-yloxy)benzoic acid is well-suited for the synthesis of a variety of heterocyclic compounds. The interplay between the allyl ether, the fluorine atom, and the carboxylic acid group can be strategically exploited to construct rings containing nitrogen, oxygen, or sulfur.
Pyridine (B92270) and Pyrimidine (B1678525) Derivatives
While direct, documented syntheses of pyridine or pyrimidine derivatives commencing from this compound are not extensively reported in peer-reviewed literature, the compound's functionalities allow for logical synthetic pathways. A plausible route to nitrogen-containing heterocycles involves the initial conversion of the carboxylic acid group into an amine via a Curtius, Hofmann, or Schmidt rearrangement. This would yield 3-fluoro-4-(prop-2-en-1-yloxy)aniline, a key intermediate for well-established pyridine and quinoline (B57606) syntheses such as the Skraup or Doebner-von Miller reactions. For instance, the reaction of this aniline (B41778) intermediate with α,β-unsaturated aldehydes or ketones would be expected to produce substituted quinolines, a core structure in many pharmaceuticals.
Benzofuran (B130515) and Benzodioxine Scaffolds
The synthesis of oxygen-containing heterocycles, particularly benzofurans, represents a highly probable application for this building block. The allyl ether moiety is a classic precursor for a google.comgoogle.com-sigmatropic Claisen rearrangement. Upon heating, this compound would likely rearrange to form 5-allyl-3-fluoro-4-hydroxybenzoic acid. This rearranged product is primed for subsequent cyclization.
Oxidative cyclization of the newly formed allyl group and the adjacent phenol (B47542), often mediated by palladium or other transition metals, would lead directly to a dihydrobenzofuran ring. Subsequent oxidation or isomerization can furnish the aromatic benzofuran core. Alternatively, intramolecular O-alkylation or etherification reactions under different conditions could potentially lead to the formation of benzodioxine-type structures, although this pathway is generally less common than benzofuran formation from such precursors.
Other Nitrogen-, Oxygen-, and Sulfur-Containing Heterocycles
Beyond pyridines and benzofurans, the versatile functionality of this compound allows for its theoretical application in constructing other heterocyclic systems. For example, the synthesis of oxadiazoles (B1248032) has been reported from various benzoic acid derivatives. sigmaaldrich.com The carboxylic acid could be converted to a hydrazide and then cyclized with a coupling partner to form a 1,3,4-oxadiazole (B1194373) ring.
Furthermore, the synthesis of thiazole (B1198619) derivatives is another possibility. Following the generation of an amide from the carboxylic acid, treatment with a reagent like Lawesson's reagent would yield a thioamide. This thioamide could then undergo a Hantzsch-type synthesis with an α-haloketone to afford a substituted thiazole ring. The fluorine atom and the allyl ether would remain as handles for further functionalization.
Role in the Construction of Functionalized Aromatic and Biaryl Systems
The aromatic ring of this compound is a platform for constructing more complex aromatic and biaryl systems, which are prevalent in pharmaceuticals, agrochemicals, and organic materials.
Suzuki, Stille, Heck, and Sonogashira Cross-Coupling Reactions
To utilize this compound in transition metal-catalyzed cross-coupling reactions, one of the existing functional groups would typically need to be converted into a more suitable coupling handle, such as a halide (Br, I) or a triflate. While the C-F bond can participate in cross-coupling, it often requires harsh conditions or specialized catalysts. A more common strategy would be to introduce a bromo or iodo group onto the aromatic ring.
However, the carboxylic acid itself can be used in some modern coupling protocols. Decarboxylative cross-coupling is an emerging strategy where the carboxylic acid is replaced by a new C-C bond. Alternatively, the carboxylic acid can direct ortho-C-H activation, enabling coupling at the C2 or C6 position. The Heck and Sonogashira reactions, which typically involve an aryl halide, could be accessed after converting the carboxylic acid to a halide via a Hunsdiecker-type reaction or by introducing a halogen at another position on the ring.
Below is a table of representative cross-coupling reactions, illustrating how a derivative of the title compound (e.g., an aryl halide derived from it) could theoretically be used.
| Reaction Name | Reactant 1 (Derived) | Reactant 2 | Catalyst System (Typical) | Product Type |
| Suzuki Coupling | Aryl-Br/OTf | Aryl-B(OH)₂ | Pd(PPh₃)₄, Base | Biaryl |
| Stille Coupling | Aryl-Br/OTf | Aryl-Sn(Bu)₃ | Pd(PPh₃)₄ | Biaryl |
| Heck Coupling | Aryl-Br/OTf | Alkene | Pd(OAc)₂, P(o-tol)₃, Base | Aryl-Alkene |
| Sonogashira Coupling | Aryl-Br/OTf | Terminal Alkyne | Pd(PPh₃)₄, CuI, Base | Aryl-Alkyne |
Aryne Chemistry and Cycloaddition Reactions
The generation of a benzyne (B1209423) (aryne) intermediate from this compound is a synthetic possibility. Aryne formation typically requires two adjacent leaving groups on an aromatic ring. The fluorine atom could serve as one of these leaving groups. Generation of the aryne could be achieved by treatment with a strong base if a proton ortho to the fluorine (at C2) is sufficiently acidic, or by generating a second leaving group at the C2 position.
Once formed, this highly reactive aryne intermediate could undergo various cycloaddition reactions. For example, a [4+2] cycloaddition with a diene like furan (B31954) would produce a complex, bridged polycyclic structure. A [2+2] cycloaddition with an alkene could yield a benzocyclobutene derivative. These cycloaddition reactions provide powerful methods for rapidly increasing molecular complexity.
Precursor in the Synthesis of Advanced Organic Materials
The distinct structural features of this compound make it an attractive starting material for a variety of advanced organic materials. The interplay between the fluorine substituent, the allyl group, and the carboxylic acid functionality allows for its incorporation into polymers, liquid crystals, and photo- and electroactive systems.
Benzoic acid and its derivatives are fundamental components in the synthesis of various polymers, including polyesters and polyamides. mdpi.comnih.gov The carboxylic acid group of this compound can readily undergo condensation polymerization with diols or diamines to form the corresponding polyesters or polyamides. The presence of the fluorine atom can impart desirable properties to the resulting polymer, such as thermal stability, chemical resistance, and altered electronic characteristics. Furthermore, the pendant allyl group can serve as a site for cross-linking or post-polymerization modification, allowing for the fine-tuning of the material's properties.
Table 1: Potential Polymerization Reactions of this compound
| Polymer Type | Co-monomer | Potential Polymer Properties |
| Polyester | Diol (e.g., Ethylene (B1197577) Glycol) | Enhanced thermal stability, hydrophobicity |
| Polyamide | Diamine (e.g., Hexamethylenediamine) | Increased rigidity, modified solubility |
| Addition Polymer | - (Self-polymerization via allyl group) | Cross-linked network, thermoset material |
The molecular architecture of this compound is highly conducive to its use as an intermediate in the synthesis of liquid crystalline compounds. Benzoic acid derivatives are a well-established class of mesogens, with the carboxylic acid group often participating in hydrogen bonding to promote liquid crystalline phases. The introduction of a lateral fluorine atom can significantly influence the mesomorphic behavior, often leading to lower melting points and the stabilization of tilted smectic phases. acs.org The elongated molecular shape, coupled with the polar fluorine and carboxylic acid groups, suggests that derivatives of this compound could exhibit nematic or smectic phases, making them candidates for applications in display technologies.
The synthesis of photoactive and electroactive molecules can be approached using building blocks that possess specific functional groups capable of interacting with light or electric fields. While direct research on the photo- or electroactive properties of this compound is not extensively documented, the applications of structurally related compounds offer insights into its potential. For instance, benzophenone-containing benzoic acids with alkoxy side chains are utilized as photo-activated probes. sigmaaldrich.com The aromatic core of the target molecule, when appropriately functionalized, could be engineered to exhibit photo-responsive behavior.
Electroactive polymers (EAPs) are materials that change shape in response to an electrical stimulus. wikipedia.orgrsc.org Polymers derived from benzoic acid derivatives can be designed to be electroactive. nih.gov The polymerization of this compound, particularly through its allyl group, could lead to novel EAPs. The fluorine atom would likely modulate the electronic properties of the polymer backbone, potentially influencing its actuation performance.
Integration into Natural Product Synthesis and Analogues
Benzoic acids are integral structural motifs in a wide array of natural products, serving as precursors in their biosynthesis. nih.gov The strategic incorporation of fluorine into natural product scaffolds is a common strategy in medicinal chemistry to enhance metabolic stability and biological activity. Fluorinated analogues of natural sulfur compounds from garlic, for example, have been synthesized and studied. nih.gov Consequently, this compound represents a valuable starting material for the synthesis of fluorinated analogues of natural products that contain a p-hydroxybenzoic acid or a related moiety. The allyl group can also serve as a handle for further synthetic transformations to build more complex molecular architectures.
Development of Novel Reaction Methodologies Utilizing this compound
The unique combination of functional groups in this compound makes it an interesting substrate for the development of new synthetic methodologies. The most notable reaction is the Claisen rearrangement, a powerful carbon-carbon bond-forming reaction. mychemblog.comorganic-chemistry.orgwikipedia.org Heating the allyl phenyl ether moiety of this molecule would be expected to induce a researchgate.netresearchgate.net-sigmatropic rearrangement to yield 3-allyl-4-hydroxy-5-fluorobenzoic acid. masterorganicchemistry.comwikipedia.orglibretexts.org This transformation provides a direct route to a highly functionalized phenol, which could be a valuable intermediate in various synthetic endeavors. The specifics of this rearrangement, such as the influence of the fluorine atom and the carboxylic acid group on the reaction conditions and regioselectivity, present an area for methodological investigation. libretexts.orgresearchgate.net
Table 2: Potential Methodological Developments
| Reaction Type | Potential Product | Synthetic Utility |
| Claisen Rearrangement | 3-Allyl-4-hydroxy-5-fluorobenzoic acid | Access to highly substituted phenolic compounds |
| Heck Coupling | Stilbene or cinnamic acid derivatives | Synthesis of conjugated systems |
| Metathesis | Dimerized or cyclized products | Construction of macrocycles or polymers |
Analytical and Spectroscopic Methodologies for Investigating Transformations and Derivatives of 3 Fluoro 4 Prop 2 En 1 Yloxy Benzoic Acid
Advanced Spectroscopic Techniques for Reaction Monitoring and Mechanistic Elucidation (e.g., in-situ NMR, IR, Raman)
The real-time analysis of chemical transformations involving 3-Fluoro-4-(prop-2-en-1-yloxy)benzoic acid is achievable through the application of in-situ spectroscopic methods. These techniques provide a dynamic window into the reaction, allowing for the identification of transient intermediates and the collection of kinetic data, which are vital for mechanistic elucidation.
In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy: In-situ NMR is a powerful tool for tracking the conversion of this compound to its various derivatives. By monitoring the changes in the chemical shifts and coupling constants of key nuclei (¹H, ¹³C, ¹⁹F), researchers can follow the consumption of reactants and the formation of products in real-time. For instance, in reactions involving the modification of the prop-2-en-1-yloxy group, changes in the signals corresponding to the allylic protons and carbons would be indicative of reaction progress. Similarly, the ¹⁹F NMR spectrum provides a sensitive probe of the electronic environment around the fluorine atom, which can be altered by transformations at the para-position. While specific in-situ NMR studies on this compound are not widely published, the principles are well-established in the study of related fluorinated benzoic acids. researchgate.net
Infrared (IR) and Raman Spectroscopy: Both IR and Raman spectroscopy are valuable for monitoring functional group transformations during the synthesis of derivatives from this compound. For example, the esterification of the carboxylic acid group would be observable by the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of a new C=O stretching vibration at a different frequency, characteristic of the ester. The C=C stretching vibration of the prop-2-en-1-yloxy group can also be monitored to ensure its integrity during reactions at other sites of the molecule. Raman spectroscopy, being particularly sensitive to non-polar bonds, can be advantageous for monitoring changes in the aromatic ring and the C=C bond.
A hypothetical reaction monitoring scenario using IR spectroscopy for the esterification of this compound is presented below.
| Functional Group | Reactant (this compound) IR Frequency (cm⁻¹) | Product (Ester Derivative) IR Frequency (cm⁻¹) |
| O-H (Carboxylic Acid) | ~3000 (broad) | Absent |
| C=O (Carboxylic Acid) | ~1700 | Absent |
| C=O (Ester) | Absent | ~1735 |
| C-O (Ester) | Absent | ~1250 |
Chromatographic Methods for Separation and Purity Assessment in Synthetic Processes (e.g., preparative HPLC, GC)
Chromatographic techniques are fundamental for the isolation and purification of derivatives synthesized from this compound, as well as for the assessment of their purity.
Preparative High-Performance Liquid Chromatography (HPLC): Preparative HPLC is a highly effective method for purifying non-volatile derivatives of this compound on a larger scale. Reversed-phase HPLC, utilizing a non-polar stationary phase (such as C18) and a polar mobile phase (often a mixture of water and acetonitrile (B52724) or methanol (B129727) with a modifier like trifluoroacetic acid), is commonly employed for the separation of benzoic acid derivatives. sigmaaldrich.com The separation is based on the differential partitioning of the compounds between the stationary and mobile phases. By collecting fractions as they elute from the column, pure compounds can be isolated.
A representative preparative HPLC method for a derivative of this compound could be as follows:
| Parameter | Condition |
| Column | Ascentis® C18, 5 µm particle size |
| Mobile Phase | Gradient of Water (with 0.1% Trifluoroacetic Acid) and Acetonitrile |
| Flow Rate | Dependent on column dimensions |
| Detection | UV at a wavelength where the compounds absorb (e.g., 254 nm) |
Gas Chromatography (GC): For volatile derivatives of this compound, such as esters with short-chain alcohols, Gas Chromatography (GC) can be used for both purity assessment and, in some cases, preparative separation. The compound is vaporized and transported through a column by a carrier gas. Separation is achieved based on the compound's boiling point and its interaction with the stationary phase. The purity of a sample can be determined by the relative area of the peak corresponding to the target compound.
X-ray Crystallography of Key Intermediates and Final Products from this compound
X-ray crystallography provides unambiguous proof of molecular structure by determining the precise arrangement of atoms in a crystalline solid. This technique is invaluable for the definitive characterization of key intermediates and final products derived from this compound, especially when stereochemistry or complex three-dimensional arrangements are .
Below is a table summarizing representative crystallographic data for a related fluorinated benzoic acid, which can serve as a reference for what might be expected for derivatives of this compound.
| Parameter | 3-Fluoro-4-methylbenzoic acid researchgate.net |
| Chemical Formula | C₈H₇FO₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 3.8132 (5) |
| b (Å) | 6.0226 (8) |
| c (Å) | 30.378 (4) |
| β (°) | 92.50 (2) |
| Volume (ų) | 696.98 (16) |
Obtaining single crystals of sufficient quality is a prerequisite for X-ray diffraction analysis. This is often achieved by slow evaporation of a suitable solvent, vapor diffusion, or cooling of a saturated solution. The resulting structural data, including bond lengths, bond angles, and torsion angles, provide the ultimate confirmation of the synthesized molecule's identity and conformation.
Future Directions and Emerging Research Avenues for 3 Fluoro 4 Prop 2 En 1 Yloxy Benzoic Acid
Exploration of Unconventional Reactivity Patterns
The interplay of the fluoro, allyloxy, and carboxylic acid functionalities in 3-Fluoro-4-(prop-2-en-1-yloxy)benzoic acid presents an opportunity to explore unconventional reactivity. The fluorine atom at the 3-position can influence the electronic properties of the benzene (B151609) ring, potentially directing novel C-H activation or functionalization reactions at specific positions. Research in this area could focus on:
Fluorine-Directed C-H Functionalization: Investigating the ability of the fluorine atom to direct metallation or other C-H activation reactions to its adjacent positions, opening up new pathways for substitution that are not typically accessible.
Tandem Cyclization-Functionalization Reactions: Exploring one-pot reactions where the allyl group participates in a cyclization cascade, with the fluorine atom or carboxylic acid influencing the stereochemical outcome or subsequent functionalization of the newly formed ring system.
Photoredox Catalysis: The electron-withdrawing nature of the fluorine and carboxylic acid groups may render the aromatic ring susceptible to novel transformations under photoredox conditions, an area that remains largely unexplored for this specific molecule.
Sustainable and Scalable Synthetic Approaches
While specific industrial production methods for this compound are not extensively documented, future research will likely focus on developing sustainable and scalable synthetic routes. This is in line with the broader trend in the chemical industry to adopt greener manufacturing processes. Key areas of investigation could include:
Flow Chemistry: Continuous-flow synthesis offers advantages in terms of safety, efficiency, and scalability. Developing a flow process for the synthesis of this compound could significantly improve its availability for research and potential commercial applications.
Green Solvents and Catalysts: Moving away from traditional organic solvents to more environmentally benign alternatives like water or bio-derived solvents is a key aspect of green chemistry. Research into the use of recyclable catalysts, such as enzyme or nanoparticle-based systems, for the synthesis of this and related benzoic acid derivatives is a promising avenue. For instance, the oxidation of corresponding aldehydes to carboxylic acids can be achieved in water using a recyclable selenium catalyst with hydrogen peroxide as a green oxidant. mdpi.com
| Parameter | Traditional Synthesis | Future Sustainable Approach |
| Solvent | Typically organic solvents | Water, bio-solvents |
| Catalyst | Often stoichiometric reagents | Recyclable catalysts (enzymes, nanoparticles) |
| Process | Batch processing | Continuous flow |
| Efficiency | Multi-step with purification | One-pot synthesis |
| Waste | Higher waste generation | Minimized waste |
Expansion into Novel Material Science Applications
The unique combination of functional groups in this compound makes it an intriguing candidate for the development of advanced materials. The allyl group can be used for polymerization or surface modification, while the fluorinated benzoic acid core can impart specific properties such as thermal stability, hydrophobicity, or liquid crystallinity.
Functional Polymers: The allyl group provides a handle for polymerization, leading to the creation of novel polymers with tailored properties. The presence of the fluorine atom could enhance the thermal and chemical resistance of these materials.
Liquid Crystals: The rigid benzoic acid core is a common feature in liquid crystalline molecules. The unique substitution pattern of this compound could lead to the discovery of new liquid crystal phases with interesting electro-optical properties.
Self-Assembled Monolayers (SAMs): The carboxylic acid group can anchor the molecule to various surfaces, allowing for the formation of SAMs. The fluorinated and allylic functionalities exposed on the surface could be used to create surfaces with specific wetting properties or to serve as platforms for further chemical modifications.
Integration into Automated Synthesis Platforms
The need for rapid synthesis and screening of new molecules in drug discovery and materials science has driven the development of automated synthesis platforms. The structural motifs present in this compound make it a suitable candidate for inclusion in such systems.
High-Throughput Experimentation: Automated platforms can be used to rapidly explore a wide range of reaction conditions for the synthesis and functionalization of this compound, accelerating the discovery of new reactions and applications. nih.gov The integration of AI-driven synthesis planning with robotic execution can streamline the process from conception to production. youtube.com
Combinatorial Chemistry: The carboxylic acid and allyl groups can serve as points of diversification, allowing for the automated synthesis of large libraries of related compounds for biological or materials screening.
| Platform Component | Function | Relevance to the Compound |
| AI-driven Planning | Proposes synthetic routes based on existing chemical knowledge. youtube.com | Can design efficient syntheses of the target molecule and its derivatives. |
| Robotic Platform | Automates the physical execution of chemical reactions. youtube.com | Enables high-throughput synthesis and screening of the compound. |
| Flow Chemistry Module | Allows for continuous and scalable production. beilstein-journals.org | Facilitates the production of larger quantities for further research. |
| In-line Analysis | Monitors reaction progress and purity in real-time. | Ensures the quality and reproducibility of the synthesis. |
Development of Chemo- and Regioselective Transformations of this compound
The presence of multiple reactive sites in the molecule—the carboxylic acid, the allyl double bond, the ether linkage, and the aromatic ring—offers a rich landscape for exploring selective chemical transformations.
Selective Allyl Group Modifications: Developing methods to selectively functionalize the allyl group without affecting the other parts of the molecule is a key challenge. This could include selective epoxidation, dihydroxylation, or metathesis reactions.
Orthogonal Protection Strategies: The development of protection schemes that allow for the selective reaction of one functional group while the others remain intact would be crucial for the use of this compound as a versatile building block in multi-step syntheses.
Regioselective Aromatic Functionalization: While the fluorine atom may direct some reactions, exploring a broader range of catalysts and reagents to achieve regioselective functionalization at other positions of the aromatic ring would significantly expand the synthetic utility of this compound. For instance, iridium-catalyzed C-H ortho-amination has shown high selectivity for carboxylate-directed functionalization in complex benzoic acids. nih.gov
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
